molecular formula C20H15BO2 B12816942 (4-(Phenanthren-2-yl)phenyl)boronicacid

(4-(Phenanthren-2-yl)phenyl)boronicacid

Cat. No.: B12816942
M. Wt: 298.1 g/mol
InChI Key: DLUSXJXLIZOYTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Phenanthren-2-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed under mild conditions using palladium catalysts and boronic acid derivatives . The general procedure includes the reaction of a phenylboronic acid with a phenanthrene derivative in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4 .

Industrial Production Methods: Industrial production of (4-(Phenanthren-2-yl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening methods allows for the optimization of reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: (4-(Phenanthren-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Phenols.

    Reduction: Hydroxyl derivatives.

    Substitution: Biaryl compounds.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: (4-(Phenanthren-2-yl)phenyl)boronic acid is unique due to the presence of the phenanthrene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific cross-coupling reactions and applications where other boronic acids may not be as effective .

Biological Activity

(4-(Phenanthren-2-yl)phenyl)boronic acid, a compound characterized by its unique phenanthrenyl substituent, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C20_{20}H15_{15}BO2_2
  • Molecular Weight : 298.14 g/mol
  • CAS Number : 737764-74-8

The compound's structure includes a boronic acid functional group, which is known for its ability to interact with various biological molecules, enhancing its potential as a therapeutic agent.

The biological activity of (4-(Phenanthren-2-yl)phenyl)boronic acid is largely attributed to the boron atom's capacity to form stable complexes with nucleophiles such as diols and amines. This property facilitates interactions with biomolecules, potentially influencing various biological processes. The phenanthrenyl moiety may enhance these interactions through π-π stacking with nucleic acids or proteins, which can lead to increased biological activity .

Biological Activities

Research has indicated several promising biological activities associated with boronic acids and their derivatives, including:

Study on Antiviral Properties

A study focused on phenanthrene derivatives found that certain compounds exhibited strong inhibitory activity against HIV integrase with IC50 values in the low micromolar range. For instance, a related compound showed an IC50 of 1.4 μM against strand transfer reactions, highlighting the potential for phenanthrene-based compounds in antiviral therapy .

Anticancer Research

In another investigation into the anticancer properties of boronic acids, it was observed that compounds containing similar structures could effectively inhibit tumor growth in mouse models. These studies emphasized the importance of the boronic acid group in enhancing anticancer activity through mechanisms such as tubulin disruption and apoptosis induction .

Comparative Analysis of Similar Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
(4-(Phenanthren-9-yl)phenyl)boronic acid737764-74-8298.14 g/molAntiviral, Anticancer
4-Borono-phenylalanine1008-03-9197.19 g/molAnticancer
Bortezomib179324-69-7384.46 g/molAnticancer (proteasome inhibitor)

Properties

Molecular Formula

C20H15BO2

Molecular Weight

298.1 g/mol

IUPAC Name

(4-phenanthren-2-ylphenyl)boronic acid

InChI

InChI=1S/C20H15BO2/c22-21(23)18-10-7-14(8-11-18)16-9-12-20-17(13-16)6-5-15-3-1-2-4-19(15)20/h1-13,22-23H

InChI Key

DLUSXJXLIZOYTP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3)(O)O

Origin of Product

United States

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